molecular formula C7H8OS B7980314 (S)-(Methylsulfinyl)benzene CAS No. 18453-46-8

(S)-(Methylsulfinyl)benzene

Cat. No.: B7980314
CAS No.: 18453-46-8
M. Wt: 140.20 g/mol
InChI Key: JXTGICXCHWMCPM-VIFPVBQESA-N
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Description

(S)-(Methylsulfinyl)benzene is an organic compound characterized by a benzene ring substituted with a methylsulfinyl group in the (S)-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(Methylsulfinyl)benzene typically involves the introduction of a methylsulfinyl group to a benzene ring. One common method is the oxidation of methylthio-substituted benzene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (S)-(Methylsulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding methylthio derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide).

Major Products:

    Oxidation: Benzene, [(S)-methylsulfonyl]-.

    Reduction: Benzene, [(S)-methylthio]-.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(S)-(Methylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(Methylsulfinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methylsulfinyl group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzene, [®-methylsulfinyl]-: The enantiomer of (S)-(Methylsulfinyl)benzene with similar chemical properties but different biological activity.

    Benzene, [(S)-methylthio]-: The reduced form of this compound.

    Benzene, [(S)-methylsulfonyl]-: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

[(S)-methylsulfinyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTGICXCHWMCPM-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S@](=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452895
Record name (-)-Methyl phenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18453-46-8
Record name (-)-Methyl phenyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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